Cas no 960050-60-6 ((9R)-9-Aminocinchonan-6'-ol)

(9R)-9-Aminocinchonan-6'-ol structure
(9R)-9-Aminocinchonan-6'-ol structure
商品名:(9R)-9-Aminocinchonan-6'-ol
CAS番号:960050-60-6
MF:C19H23N3O
メガワット:309.405424356461
CID:4523321
PubChem ID:50922739

(9R)-9-Aminocinchonan-6'-ol 化学的及び物理的性質

名前と識別子

    • (9R)-9-Aminocinchonan-6'-ol
    • (8alpha,9S)-9-Aminocinchonan-6'-ol
    • 6-Hydroxyquinoline 4-(alpha-(7-vinyl-1,4-ethanopiperidine-2-yl)methaneamine)
    • (9R)-9-Aminocinchonan-6′-ol (ACI)
    • (9R)-9-AMino-Cinchonan-6′-ol
    • 6′-Hydroxy-9-amino-9-deoxy-epi-quinidine
    • 4-((R)-Amino((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol
    • 960050-60-6
    • インチ: 1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2/t12-,13-,18+,19+/m0/s1
    • InChIKey: BVEMLWTWKOYCIY-MBZVMHRFSA-N
    • ほほえんだ: [C@@H](C1C=CN=C2C=CC(=CC=12)O)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)N

計算された属性

  • せいみつぶんしりょう: 309.184112366 g/mol
  • どういたいしつりょう: 309.184112366 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 442
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • ぶんしりょう: 309.4
  • トポロジー分子極性表面積: 62.4

じっけんとくせい

  • あんていせい: store cold
  • ひせんこうど: +66.9° (c 1.0, CHCl3)

(9R)-9-Aminocinchonan-6'-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R54660-100mg
(9R)-(+)-9-AMino-cinchonan-6'-ol, Min. 90%
960050-60-6 98%,99%e.e.
100mg
¥1448.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
07-1717-50mg
(9R)-(+)-9-Amino-cinchonan-6'-ol,min.90%
960050-60-6 min.90%
50mg
1054.0CNY 2021-07-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R906313-10mg
(9R)-9-aMino-Cinchonan-6'-ol
960050-60-6 98%
10mg
¥619.20 2022-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R54660-50mg
(9R)-(+)-9-AMino-cinchonan-6'-ol, Min. 90%
960050-60-6 98%,99%e.e.
50mg
¥998.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
07-1717-250mg
(9R)-(+)-9-Amino-cinchonan-6'-ol,min.90%
960050-60-6 min.90%
250mg
4218CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
07-1717-250mg
(9R)-(+)-9-Amino-cinchonan-6'-ol,min.90%
960050-60-6 min.90%
250mg
4218.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
07-1717-50mg
(9R)-(+)-9-Amino-cinchonan-6'-ol,min.90%
960050-60-6 min.90%
50mg
1054CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R906313-50mg
(9R)-9-aMino-Cinchonan-6'-ol
960050-60-6 98%
50mg
¥2,475.00 2022-08-31
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0825-50mg
(9R)-9-Aminocinchonan-6'-ol
960050-60-6 98%,99%e.e.
50mg
¥964.2 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0825-100mg
(9R)-9-Aminocinchonan-6'-ol
960050-60-6 98%,99%e.e.
100mg
¥1446.3 2024-07-19

(9R)-9-Aminocinchonan-6'-ol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 24 h, rt
リファレンス
An Acid/Base-Regulated Recyclable Strategy for Homogeneous Cinchona Alkaloid-Derived Primary Amine Organocatalysts in Aldol, Vinylogous Michael and Double-Michael Cascade Reactions
Wan, Jingwei; Zhao, Zhiwei; Wang, Falu; Ma, Xuebing, European Journal of Organic Chemistry, 2015, 2015(26), 5755-5763

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran
1.2 Reagents: Boron tribromide Solvents: Dichloromethane
リファレンス
Multisite organic-inorganic hybrid catalysts for the direct sustainable synthesis of GABAergic drugs
Leyva-Perez, Antonio; Garcia-Garcia, Pilar; Corma, Avelino, Angewandte Chemie, 2014, 53(33), 8687-8690

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  20 - 25 °C; 5 min, -78 °C; 30 min, -78 °C; 30 min, -78 °C; -78 °C → -40 °C; 2 h, -40 °C; -40 °C → 25 °C; 12 h, 20 - 25 °C; 25 °C → -10 °C
1.2 Reagents: Diethyl ether ;  5 min, -10 °C; 10 min, -10 °C; -10 °C → 25 °C; 20 min, 20 - 25 °C
1.3 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  10 min, pH 9, 20 - 25 °C
リファレンス
Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds
Cassani, Carlo; Martin-Rapun, Rafael; Arceo, Elena; Bravo, Fernando; Melchiorre, Paolo, Nature Protocols, 2013, 8(2), 325-344

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium ethanethiolate Solvents: Dimethyl sulfoxide ;  rt → 80 °C; 72 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  pH 9
リファレンス
Process for the preparation of Cinchona alkaloid derivatives and their use as catalysts
, European Patent Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 24 h, -78 °C → rt
リファレンス
Enantioselective 1,3-dipolar cycloaddition of cyclic enones catalyzed by multifunctional primary amines: beneficial effects of hydrogen bonding
Chen, Wei; Du, Wei; Duan, Yong-Zheng; Wu, Yong; Yang, Sheng-Yong; et al, Angewandte Chemie, 2007, 46(40), 7667-7670

(9R)-9-Aminocinchonan-6'-ol Raw materials

(9R)-9-Aminocinchonan-6'-ol Preparation Products

(9R)-9-Aminocinchonan-6'-ol 関連文献

(9R)-9-Aminocinchonan-6'-olに関する追加情報

Recent Advances in the Study of (9R)-9-Aminocinchonan-6'-ol (CAS: 960050-60-6)

The compound (9R)-9-Aminocinchonan-6'-ol (CAS: 960050-60-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This alkaloid derivative, structurally related to cinchona alkaloids, exhibits unique pharmacological properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, mechanism of action, and potential applications in treating various diseases, including infectious diseases and neurological disorders.

One of the key breakthroughs in the study of (9R)-9-Aminocinchonan-6'-ol is the development of efficient synthetic routes. Researchers have reported a novel asymmetric synthesis method that yields high enantiomeric purity, which is critical for its biological activity. The synthetic approach involves a series of stereoselective transformations, including reductive amination and hydroxylation, to achieve the desired configuration. This advancement has facilitated further pharmacological evaluations and structure-activity relationship (SAR) studies.

In terms of its biological activity, (9R)-9-Aminocinchonan-6'-ol has demonstrated potent inhibitory effects against certain enzymes and receptors. For instance, recent in vitro studies have shown that it acts as a selective inhibitor of key enzymes involved in microbial pathogenesis, suggesting its potential as an antimicrobial agent. Additionally, its interaction with neuronal receptors has been explored, revealing its modulatory effects on neurotransmitter systems, which could be leveraged for treating neurological conditions such as Parkinson's disease and depression.

Another area of interest is the compound's pharmacokinetic properties. Recent preclinical studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies indicate that (9R)-9-Aminocinchonan-6'-ol exhibits favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. However, challenges such as potential toxicity and off-target effects remain to be addressed in future research.

In conclusion, (9R)-9-Aminocinchonan-6'-ol (CAS: 960050-60-6) represents a promising molecule in the realm of medicinal chemistry. Its unique structural features and diverse biological activities underscore its potential as a therapeutic agent. Ongoing research aims to optimize its pharmacological profile and explore its clinical applications, paving the way for novel treatments in various medical fields.

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Amadis Chemical Company Limited
(CAS:960050-60-6)(9R)-9-Aminocinchonan-6'-ol
A1241147
清らかである:99%
はかる:100mg
価格 ($):217